5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C14H15BrN2O3S and its molecular weight is 371.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Binding Affinity
Synthesis of Nicotinamide Derivatives
Several nicotinamide derivatives have been synthesized, including those with affinities for specific receptors. For instance, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives were prepared and evaluated for their binding to 5-HT3 and dopamine D2 receptors. Among these, specific derivatives like 5-bromo-2-methoxy-6-methylaminonicotinamide showed potent affinities for both receptors, indicating a potential for targeted therapeutic applications (Hirokawa, Yoshida, & Kato, 1998).
Metabolic Studies and Herbicide Resistance
Herbicide Resistance through Gene Transfer
Research has explored the use of genes like bxn, encoding a specific nitrilase, in conferring herbicide resistance. This gene was transferred to tobacco plants, leading to the expression of a bromoxynil-specific nitrilase in leaves, which conferred resistance to high levels of bromoxynil. This signifies an approach to achieve herbicide resistance by introducing novel catabolic detoxification genes in plants (Stalker, McBride, & Malyj, 1988).
Pharmacological Potential and Interactions
Potential for Pharmacological Activity
Nicotinamide and its derivatives have been evaluated for their pharmacological potential in various studies. For instance, certain ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives were studied, leading to the synthesis of compounds with preliminary pharmacological activity, indicating potential applications in therapeutic or biochemical contexts (Chapman, Clarke, Gore, & Sharma, 1971).
Inhibition and Metabolic Activity
Inhibition of Drug Metabolism by Liver Microsomes
Nicotinamide has been found to inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase, affecting the metabolism of compounds like aminopyrine and aniline. This inhibition can be competitive or a mix of competitive and noncompetitive, indicating a potential regulatory role in metabolic pathways (Schenkman, Ball, & Estabrook, 1967).
Herbicidal Activity and SAR Studies
Discovery of Herbicidal Activity
Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been synthesized and shown to possess herbicidal activity against certain species like Agrostis stolonifera and Lemna paucicostata. These findings contribute to the development of new herbicides and the understanding of structure-activity relationships in this domain (Yu et al., 2021).
Properties
IUPAC Name |
5-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c15-12-5-11(6-16-7-12)14(19)17-8-13(20-3-2-18)10-1-4-21-9-10/h1,4-7,9,13,18H,2-3,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBIQMIFXAGCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CNC(=O)C2=CC(=CN=C2)Br)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.